2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline
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Overview
Description
2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is a complex organic compound that features a quinoxaline core linked to a thieno[3,2-c]pyridine moiety through an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline typically involves multiple steps:
Formation of the Thieno[3,2-c]pyridine Moiety: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.
Synthesis of the Azetidine Ring: The azetidine ring can be synthesized via a cyclization reaction of a suitable amine with a halogenated compound.
Coupling Reaction: The thieno[3,2-c]pyridine moiety is then coupled with the azetidine ring using a carbonylation reaction, often involving a palladium catalyst.
Formation of the Quinoxaline Core: The final step involves the formation of the quinoxaline core, which can be achieved through a condensation reaction between a suitable diamine and a diketone.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[3,2-c]pyridine moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the quinoxaline core, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the azetidine ring, using nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides, under appropriate solvent and temperature conditions.
Major Products
Oxidation: Oxidized derivatives of the thieno[3,2-c]pyridine moiety.
Reduction: Reduced derivatives of the quinoxaline core.
Substitution: Substituted derivatives at the azetidine ring.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific molecular targets, making it a candidate for the treatment of various diseases.
Industry
In industry, the compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine
- 2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}aniline
- 4,5,6,7-Tetrahydro-1-thia-5-azonia-1H-indole
Uniqueness
Compared to similar compounds, 2-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)quinoxaline is unique due to its combination of a quinoxaline core, a thieno[3,2-c]pyridine moiety, and an azetidine ring. This unique structure allows for a wide range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-quinoxalin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4OS/c24-19(17-9-20-15-3-1-2-4-16(15)21-17)23-11-14(12-23)22-7-5-18-13(10-22)6-8-25-18/h1-4,6,8-9,14H,5,7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZAQFDVKECDUTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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